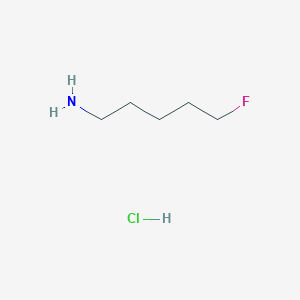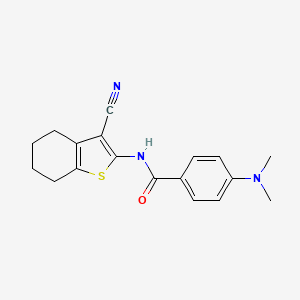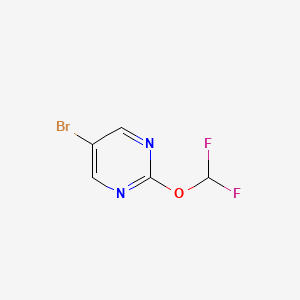
5-Bromo-2-(difluoromethoxy)pyrimidine
説明
5-Bromo-2-(difluoromethoxy)pyrimidine is a chemical compound with the CAS Number: 1400581-05-6 . It has a molecular weight of 224.99 and is typically stored at 4°C . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-2-(difluoromethoxy)pyrimidine . The InChI code is 1S/C5H3BrF2N2O/c6-3-1-9-5(10-2-3)11-4(7)8/h1-2,4H .Physical And Chemical Properties Analysis
5-Bromo-2-(difluoromethoxy)pyrimidine is a liquid at room temperature . It has a molecular weight of 224.99 . The compound is typically stored at 4°C .科学的研究の応用
DNA Synthesis Tracking
Halogenated pyrimidine analogues like 5-bromo-2-deoxyuridine (BrdU) serve as markers for DNA synthesis, allowing the identification and characterization of replicating cells. These analogues are incorporated into newly synthesized DNA, replacing the natural nucleoside thymidine. This property has been exploited in over 20,000 biomedical studies to track cell division and understand the dynamics of cellular proliferation in fields such as cancer biology, stem cell research, and developmental biology (Cavanagh et al., 2011).
Radiosensitization
The incorporation of halogenated pyrimidines like BrdU into DNA has been shown to enhance the sensitivity of cells to radiation therapy. This radiosensitizing effect is attributed to the altered properties of DNA containing these analogues, which may lead to increased DNA damage upon exposure to radiation. This approach has been explored for improving the efficacy of radiation therapy in cancer treatment, where selective radiosensitization of tumor cells can lead to better therapeutic outcomes (Kinsella et al., 1987).
Understanding Cellular Mechanisms
Research utilizing 5-bromo-2-deoxyuridine has provided significant insights into the cellular mechanisms underlying central nervous system development across various animal models. By marking DNA synthesis, BrdU has facilitated the study of neuron generation, migration, and settlement patterns, although caution is advised due to potential detrimental effects on cell proliferation and viability (Martí-Clúa, 2021).
Mutagenesis Studies
Halogenated pyrimidines have also been used to study mutagenic effects on various organisms. For example, research on T4 phages revealed that besides 5-bromodeoxyuridine, other base analogues like 2-aminopurine have mutagenic effects. These studies help in understanding the genetic mechanisms and potential mutagenic risks associated with incorporating such analogues into DNA (Freese, 1959).
Safety and Hazards
作用機序
Target of Action
Pyrimidine derivatives, which include this compound, are known to have significant applications in the fields of medicine, chemical industry, and functional materials .
Mode of Action
Pyrimidine derivatives are often involved in nucleophilic substitution reactions, which could suggest a possible interaction mechanism .
Result of Action
Pyrimidine derivatives are often used in the research and development of anticancer drugs, suggesting potential cytotoxic effects .
特性
IUPAC Name |
5-bromo-2-(difluoromethoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2N2O/c6-3-1-9-5(10-2-3)11-4(7)8/h1-2,4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJGOUHKQXTPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)OC(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(difluoromethoxy)pyrimidine | |
CAS RN |
1400581-05-6 | |
| Record name | 5-bromo-2-(difluoromethoxy)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2952764.png)
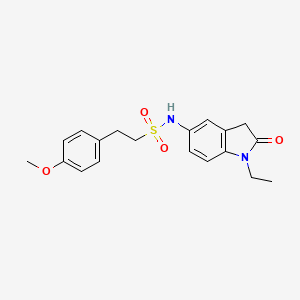

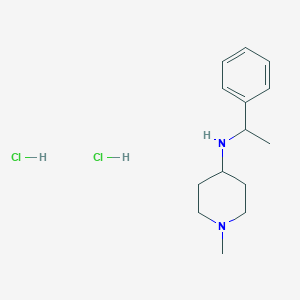
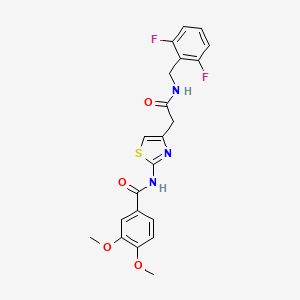

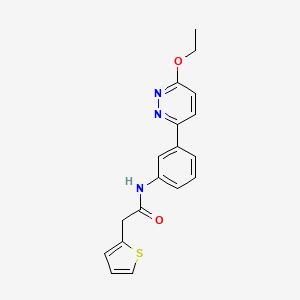
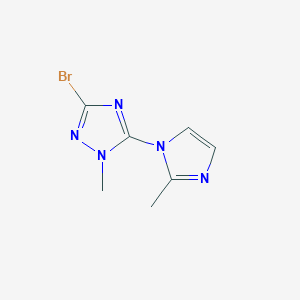
![(E)-3-(3,4-Dichloroanilino)-1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2952779.png)


